molecular formula C19H20ClNO4 B11502409 Propionic acid, 3-(3-chlorobenzoylamino)-3-(4-methoxyphenyl)-, ethyl ester

Propionic acid, 3-(3-chlorobenzoylamino)-3-(4-methoxyphenyl)-, ethyl ester

Cat. No.: B11502409
M. Wt: 361.8 g/mol
InChI Key: DVBMODQJCJLJFF-UHFFFAOYSA-N
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Description

Propionic acid, 3-(3-chlorobenzoylamino)-3-(4-methoxyphenyl)-, ethyl ester is a synthetic organic compound It is characterized by the presence of a propionic acid ester group, a chlorobenzoylamino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionic acid, 3-(3-chlorobenzoylamino)-3-(4-methoxyphenyl)-, ethyl ester typically involves multiple steps:

    Formation of the Chlorobenzoylamino Group: This can be achieved by reacting 3-chlorobenzoic acid with an appropriate amine under conditions that facilitate amide bond formation.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the intermediate with 4-methoxyphenylamine.

    Esterification: The final step involves the esterification of the propionic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of propionic acid, 3-(3-chlorobenzoylamino)-3-(4-methoxyphenyl)-, ethyl ester would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Propionic acid, 3-(3-chlorobenzoylamino)-3-phenyl-, ethyl ester: Lacks the methoxy group, which may affect its reactivity and biological activity.

    Propionic acid, 3-(benzoylamino)-3-(4-methoxyphenyl)-, ethyl ester: Lacks the chlorine atom, which may influence its chemical properties.

Uniqueness

The presence of both the chlorobenzoylamino and methoxyphenyl groups in propionic acid, 3-(3-chlorobenzoylamino)-3-(4-methoxyphenyl)-, ethyl ester makes it unique

Properties

Molecular Formula

C19H20ClNO4

Molecular Weight

361.8 g/mol

IUPAC Name

ethyl 3-[(3-chlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate

InChI

InChI=1S/C19H20ClNO4/c1-3-25-18(22)12-17(13-7-9-16(24-2)10-8-13)21-19(23)14-5-4-6-15(20)11-14/h4-11,17H,3,12H2,1-2H3,(H,21,23)

InChI Key

DVBMODQJCJLJFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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